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Compound of Interest

Compound Name: Tetraphenyllead

Cat. No.: B147485 Get Quote

This guide provides a comprehensive overview of the key spectroscopic techniques used to

characterize tetraphenyllead (Pb(C₆H₅)₄), a significant organolead compound. For

researchers, scientists, and professionals in drug development and materials science, a

thorough understanding of the structural and electronic properties of such molecules is

paramount. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for elucidating the

intricate details of molecular architecture and behavior. This document delves into the

theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for

the spectroscopic analysis of tetraphenyllead, ensuring a self-validating system of protocols

and authoritative grounding in scientific literature.

Introduction to Tetraphenyllead and its
Spectroscopic Characterization
Tetraphenyllead is a white, crystalline solid with the chemical formula C₂₄H₂₀Pb.[1] It consists

of a central lead atom tetrahedrally bonded to four phenyl groups. The stability and reactivity of

tetraphenyllead make it a compound of interest in organic synthesis and materials science.[2]

Accurate characterization of its molecular structure is crucial for understanding its properties

and potential applications. Spectroscopic techniques provide a non-destructive means to probe

the molecular structure and bonding within tetraphenyllead, offering insights that are

complementary to diffraction methods.
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This guide will systematically explore the application of NMR, IR, and Mass Spectrometry to

tetraphenyllead, providing not just the data, but also the causality behind the experimental

choices and the logic of the spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic and

organometallic compounds in solution. It provides detailed information about the chemical

environment of atomic nuclei, such as ¹H (protons) and ¹³C.

Theoretical Basis
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in

a strong magnetic field, atomic nuclei with non-zero spin, like ¹H and ¹³C, can align with or

against the field, creating distinct energy levels. The absorption of radiofrequency radiation

causes transitions between these energy levels, and the frequency at which this occurs is

known as the resonance frequency. The precise resonance frequency of a nucleus is

influenced by its local electronic environment, a phenomenon known as the chemical shift (δ),

which is the key to structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR of
Tetraphenyllead
A robust protocol for acquiring high-quality NMR spectra of tetraphenyllead is essential for

accurate structural analysis.

Sample Preparation:

Weighing the Sample: Accurately weigh approximately 10-20 mg of tetraphenyllead.

Solvent Selection: Choose a suitable deuterated solvent in which tetraphenyllead is soluble.

Deuterated chloroform (CDCl₃) is a common choice. The use of a deuterated solvent is

critical to avoid large solvent signals that would obscure the analyte's signals.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.

Instrumental Parameters (¹H NMR):

Spectrometer Frequency: 300-500 MHz

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Number of Scans: 8-16 scans are usually adequate for ¹H NMR due to its high natural

abundance and sensitivity.

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the

nuclei back to their equilibrium state.

Instrumental Parameters (¹³C NMR):

Spectrometer Frequency: 75-125 MHz

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans

(e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary

carbons.

Data Interpretation
Due to the high symmetry of the tetraphenyllead molecule (Td point group), the NMR spectra

are relatively simple.

¹H NMR Spectrum:
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The ¹H NMR spectrum of tetraphenyllead is expected to show a complex multiplet in the

aromatic region, typically between δ 7.0 and 8.0 ppm. This multiplet arises from the protons on

the four equivalent phenyl groups. The protons in the ortho, meta, and para positions are

chemically distinct and will exhibit spin-spin coupling with each other, leading to the observed

multiplet structure.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of tetraphenyllead will display four distinct signals

corresponding to the four different types of carbon atoms in the phenyl rings:

C-Pb (ipso-carbon): The carbon atom directly bonded to the lead atom.

C-ortho: The two carbon atoms adjacent to the ipso-carbon.

C-meta: The two carbon atoms meta to the ipso-carbon.

C-para: The carbon atom opposite to the ipso-carbon.

The expected chemical shift ranges for these carbons in aromatic systems suggest they will

appear between δ 120 and 150 ppm. Precise assignment requires comparison with literature

data or computational predictions.

Table 1: Summary of Expected NMR Data for Tetraphenyllead

Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H 7.0 - 8.0 Multiplet
Aromatic protons

(ortho, meta, para)

¹³C 120 - 150 Singlet (decoupled)

Aromatic carbons

(ipso, ortho, meta,

para)

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis
Molecules are not static; their atoms are in constant motion. Covalent bonds can vibrate in two

primary modes: stretching (a change in bond length) and bending (a change in bond angle).

Each vibrational mode has a characteristic frequency that depends on the masses of the atoms

and the strength of the bond. When a molecule is irradiated with infrared light, it will absorb

energy at frequencies that match its natural vibrational frequencies, provided that the vibration

results in a change in the molecule's dipole moment. An IR spectrum is a plot of the intensity of

absorbed radiation versus its frequency (or wavenumber, cm⁻¹).

Experimental Protocol: FT-IR of Tetraphenyllead
For a solid sample like tetraphenyllead, the KBr pellet method is a common and effective

technique for obtaining a high-quality IR spectrum.

Sample Preparation (KBr Pellet Method):

Grinding: Grind a small amount (1-2 mg) of tetraphenyllead into a fine powder using an

agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

to the mortar and thoroughly mix it with the sample. KBr is transparent in the mid-IR region.

Pellet Formation: Transfer the mixture to a pellet press die and apply high pressure (several

tons) to form a thin, transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Instrumental Parameters:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: Typically 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.
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Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Background Spectrum: A background spectrum of a pure KBr pellet must be recorded and

subtracted from the sample spectrum to remove contributions from atmospheric water and

carbon dioxide, as well as any impurities in the KBr.

Data Interpretation
The IR spectrum of tetraphenyllead is dominated by the vibrational modes of the phenyl

groups. The key absorption bands and their assignments are summarized in Table 2.

Table 2: Vibrational Frequencies and Assignments for Tetraphenyllead

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretching

~1570 Medium Aromatic C=C stretching

~1480 Strong Aromatic C=C stretching

~1430 Strong Aromatic C=C stretching

~1070 Medium In-plane C-H bending

~995 Medium In-plane C-H bending

~730 Strong Out-of-plane C-H bending

~695 Strong Out-of-plane C-H bending

~450 Medium Pb-C stretching

The presence of strong bands in the aromatic C-H and C=C stretching and bending regions

confirms the existence of the phenyl rings. The bands below 500 cm⁻¹ are particularly

informative for identifying the metal-carbon bond vibrations.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is a powerful tool for determining the molecular weight of a compound and for
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elucidating its structure by analyzing the fragmentation patterns of its molecular ion.

Theoretical Basis
In a mass spectrometer, a sample is first vaporized and then ionized. The most common

ionization method for stable organic and organometallic compounds is Electron Ionization (EI).

In EI-MS, the gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a positively charged

molecular ion (M⁺•). This molecular ion is often energetically unstable and can fragment into

smaller, charged fragment ions and neutral radicals. The ions are then accelerated and

separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The detector records the abundance of each ion, and the resulting data is presented

as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Protocol: EI-MS of Tetraphenyllead
Sample Introduction:

Direct Insertion Probe (DIP): For a solid sample like tetraphenyllead, a direct insertion

probe is used. A small amount of the sample is placed in a capillary tube at the tip of the

probe.

Vaporization: The probe is inserted into the ion source of the mass spectrometer, which is

under high vacuum. The probe is then heated to vaporize the sample directly into the

ionization chamber.

Instrumental Parameters:

Ionization Method: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: A scan range appropriate for the expected molecular weight and fragments

(e.g., m/z 50-600).
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Data Interpretation
The mass spectrum of tetraphenyllead will show a molecular ion peak corresponding to the

mass of the intact molecule. Due to the presence of multiple isotopes of lead, the molecular ion

and lead-containing fragment ions will appear as a characteristic cluster of peaks. The most

abundant isotope of lead is ²⁰⁸Pb.

Expected Fragmentation Pattern:

The fragmentation of the tetraphenyllead molecular ion (M⁺•) is expected to proceed through

the sequential loss of phenyl radicals (C₆H₅•, mass = 77).

Molecular Ion (M⁺•): The peak corresponding to the intact tetraphenyllead molecule will be

observed at an m/z value corresponding to its molecular weight (approximately 516 g/mol ,

depending on the lead isotope).

[M - C₆H₅]⁺: A prominent fragment ion will be observed at m/z corresponding to the loss of

one phenyl radical (triphenyllead cation).

[M - 2C₆H₅]⁺•: Further fragmentation can lead to the loss of a second phenyl radical

(diphenyllead radical cation).

[M - 3C₆H₅]⁺: Loss of a third phenyl radical results in the phenyllead cation.

Pb⁺: The bare lead ion may also be observed.

C₆H₅⁺: The phenyl cation itself may be observed as a fragment.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of Tetraphenyllead (based on

²⁰⁸Pb)
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m/z (approx.) Ion Formula Description

516 [Pb(C₆H₅)₄]⁺• Molecular Ion

439 [Pb(C₆H₅)₃]⁺ Loss of one phenyl radical

362 [Pb(C₆H₅)₂]⁺• Loss of two phenyl radicals

285 [Pb(C₆H₅)]⁺ Loss of three phenyl radicals

208 [Pb]⁺ Lead ion

77 [C₆H₅]⁺ Phenyl cation

Visualization of Molecular Structure and
Fragmentation
Visual representations are crucial for understanding the relationships between molecular

structure and spectroscopic data.

Molecular Structure of Tetraphenyllead:

Caption: Tetrahedral geometry of tetraphenyllead.

Mass Spectrometry Fragmentation Pathway:

[Pb(Ph)₄]⁺˙
m/z ≈ 516

[Pb(Ph)₃]⁺
m/z ≈ 439

- Ph• [Pb(Ph)₂]⁺˙
m/z ≈ 362

- Ph• [Pb(Ph)]⁺
m/z ≈ 285

- Ph• [Pb]⁺
m/z ≈ 208

- Ph•

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of tetraphenyllead.

Conclusion
The spectroscopic characterization of tetraphenyllead through NMR, IR, and Mass

Spectrometry provides a comprehensive understanding of its molecular structure and bonding.

The high symmetry of the molecule simplifies the NMR spectra, while the characteristic
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vibrational modes in the IR spectrum confirm the presence of phenyl groups and the lead-

carbon bond. Mass spectrometry corroborates the molecular weight and reveals a predictable

fragmentation pattern based on the sequential loss of phenyl radicals. The integration of these

techniques, guided by sound experimental protocols and a thorough understanding of the

underlying principles, offers a powerful and self-validating approach for the analysis of

organometallic compounds, which is indispensable for researchers in chemistry and related

disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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